Technical Whitepaper: Physicochemical Profiling of (1-Pyrazin-2-yl-ethylamino)-acetic acid
Technical Whitepaper: Physicochemical Profiling of (1-Pyrazin-2-yl-ethylamino)-acetic acid
Executive Summary
(1-Pyrazin-2-yl-ethylamino)-acetic acid (Formula: C₈H₁₁N₃O₂) is a specialized heterocyclic amino acid derivative characterized by a secondary amine linkage between a pyrazine ring and a glycine moiety. Structurally, it serves as a critical "linker" scaffold in medicinal chemistry, particularly in the design of peptidomimetics and Peptide Nucleic Acid (PNA) monomers where the pyrazine ring acts as a hydrogen-bonding acceptor or a bioisostere for aromatic side chains.
This guide provides a definitive technical analysis of its physicochemical behavior, focusing on its zwitterionic nature, ionization constants (pKa), and solubility profiles. Furthermore, it outlines a robust, self-validating synthetic protocol via reductive amination, addressing the specific challenges of handling electron-deficient heteroaromatic systems.
Molecular Architecture & Identification
The molecule consists of a 2-substituted pyrazine ring attached to the
| Parameter | Specification |
| Systematic Name | |
| Chemical Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| CAS Registry Number | Not formally assigned (Catalog Ref: TH-A08554) |
| Chirality | Contains 1 Chiral Center (C1 of ethyl group) |
| Structural Class |
Physicochemical Parameters (Theoretical & Experimental)
Understanding the ionization state of (1-Pyrazin-2-yl-ethylamino)-acetic acid is paramount for extraction, purification, and biological assay formulation.
Ionization Constants (pKa)
The molecule possesses three ionizable centers. The interplay between the electron-withdrawing pyrazine ring and the secondary amine shifts the basicity compared to standard alkyl amines.
| Functional Group | Estimated pKa | State at pH 7.4 | Causality & Insight |
| Carboxylic Acid | Deprotonated ( | Typical for | |
| Pyrazine Nitrogen | Neutral ( | Pyrazine is a | |
| Secondary Amine | Protonated ( | Slightly less basic than typical dialkylamines ( |
Isoelectric Point (pI):
Calculated as the average of the zwitterionic transitions:
Lipophilicity & Solubility Profile
-
LogP (Neutral): Estimated at -0.5 to 0.0. The lipophilic ethyl group partially offsets the polarity of the glycine and pyrazine fragments.
-
LogD (pH 7.4):
. At physiological pH, the molecule exists primarily as a zwitterion ( ), rendering it highly water-soluble and poorly permeable across lipid bilayers without active transport or prodrug modification.
Visualization: pH-Dependent Speciation
The following diagram illustrates the dominant species across the pH scale. This is critical for determining the optimal pH for Liquid-Liquid Extraction (LLE).
Figure 1: Speciation of (1-Pyrazin-2-yl-ethylamino)-acetic acid. The zwitterionic form dominates at neutral pH, necessitating specific extraction protocols (e.g., n-Butanol or HILIC chromatography).
Synthetic Methodology: Reductive Amination[8][9][12][13]
The most reliable route to this scaffold is the reductive amination of 2-acetylpyrazine with glycine ethyl ester, followed by hydrolysis. This approach avoids the over-alkylation often seen with direct alkylation.
Protocol Architecture
Reagents:
-
Ketone: 2-Acetylpyrazine (1.0 eq)
-
Amine: Glycine ethyl ester hydrochloride (1.2 eq)
-
Base: Triethylamine (TEA) (1.2 eq) - To free the amine base.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Mild, selective for imines.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Workflow
-
Imine Formation (In Situ):
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) in portions.
-
Stir at RT for 12–16 hours.
-
Why STAB? Unlike
, STAB is less likely to reduce the electron-deficient pyrazine ring or the ester group.
-
-
Quench & Workup:
-
Hydrolysis (Ester Cleavage):
-
Dissolve the intermediate in THF/Water (1:1).
-
Add LiOH (2.0 eq). Stir for 2 hours.
-
Critical Purification Step: Acidify to pH ~5.2 (the pI). The zwitterionic product may precipitate or can be purified via ion-exchange resin (Dowex 50W).
-
Figure 2: Synthetic workflow for (1-Pyrazin-2-yl-ethylamino)-acetic acid via reductive amination.
Stability & Handling Profile
-
Oxidative Stability: The pyrazine ring is susceptible to
-oxidation by strong peroxides (e.g., mCPBA). Avoid oxidizing conditions during workup. -
Hygroscopicity: As a zwitterionic amino acid derivative, the solid is likely hygroscopic. Store in a desiccator at -20°C.
-
Racemization: The chiral center at the ethyl group is relatively stable, but strong basic conditions at high temperatures could induce racemization via enolization (though less likely without an adjacent carbonyl on the ethyl side).
References
-
PubChem. [(Pyrazin-2-ylmethyl)-amino]-acetic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
ThoreauChem. Product Detail: (1-Pyrazin-2-yl-ethylamino)-acetic acid.[4] Available at: [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Amines via Reductive Amination. Available at: [Link]
Sources
- 1. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product Inquiry [thoreauchem.com]
